molecular formula C15H12ClIN2OS B5132480 N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-iodobenzamide

N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-iodobenzamide

Cat. No.: B5132480
M. Wt: 430.7 g/mol
InChI Key: DHEUZKPDUACRMG-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a carbamothioyl group attached to a 3-chloro-4-methylphenyl ring and an iodine atom attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-iodobenzamide typically involves the reaction of 3-chloro-4-methylaniline with 2-iodobenzoic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, with solvents such as tetrahydrofuran (THF) and bases like potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiourea derivatives, and substituted amides.

    Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound, such as sulfoxides or amines.

    Coupling Reactions: Products include biaryl compounds formed through carbon-carbon bond formation.

Scientific Research Applications

N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-iodobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-iodobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific enzymes involved in programmed cell death.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-methylbenzamide
  • **N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide

Uniqueness

N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-iodobenzamide is unique due to the presence of both a carbamothioyl group and an iodine atom in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential biological activities further enhance its significance compared to similar compounds.

Properties

IUPAC Name

N-[(3-chloro-4-methylphenyl)carbamothioyl]-2-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIN2OS/c1-9-6-7-10(8-12(9)16)18-15(21)19-14(20)11-4-2-3-5-13(11)17/h2-8H,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEUZKPDUACRMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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